

Roniciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule paninhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[3][5] Roniciclib has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for Roniciclib.

Chemical Structure and Identification

Roniciclib is a complex heterocyclic molecule with the IUPAC name (2R,3R)-3-{[2-({4-[(cyclopropylsulfonyl)imino]methyl}phenyl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}oxy)butan-2-ol.[6] Its structure is characterized by a central aminopyrimidine scaffold, which is a common feature in many kinase inhibitors, substituted with a trifluoromethyl group.[4]



Identifier	Value
IUPAC Name	(2R,3R)-3-((2-((4- (cyclopropanesulfonimidoyl)phenyl)amino)-5- (trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[6]
Synonyms	BAY 1000394, BAY 10-00394, KB-145902, GTPL7874[6]
CAS Number	1223498-69-8[1]
Molecular Formula	C21H24F3N5O4S
Molecular Weight	515.51 g/mol
SMILES	CINVALID-LINKOC1=NC(=NC=C1C(F) (F)F)NC2=CC=C(C=C2)S(=N) (=O)C3CC3">C@HO
InChI	InChI=1S/C21H24F3N5O4S/c1-11(31)12(2)33- 18-16(21(22,23)24)25-19(28-18)27-14-7-5-13(6- 8-14)34(32,26)15-9-10-15/h5-8,11- 12,15,26,31H,9-10H2,1-4H3, (H,27,28,29)/t11-,12+/m1/s1

Physicochemical and Pharmacokinetic Properties

Roniciclib was developed as an orally bioavailable drug candidate.[4] Its physicochemical and pharmacokinetic properties have been characterized in preclinical studies.

Physicochemical Properties

Property	Value
Solubility	DMSO: ≥ 250 mg/mL (580.80 mM)[1]
Oral Bioavailability	Moderate (~50%)[3][4]

Pharmacokinetic Properties



Species	Clearance	Volume of Distribution	Half-life
Mouse	0.51 L/h/kg[1]	High (suggesting extensive tissue distribution)[3]	Intermediate[3]
Rat	0.78 L/h/kg[1]	High (suggesting extensive tissue distribution)[3]	Intermediate[3]
Dog	0.50 L/h/kg[1]	High (suggesting extensive tissue distribution)[3]	Intermediate[3]

Mechanism of Action and Signaling Pathway

Roniciclib is a Type I pan-CDK inhibitor, meaning it binds to the ATP-binding pocket of CDKs in their active conformation.[4][7] It exhibits potent inhibitory activity against multiple CDKs involved in both cell cycle progression and transcription.[1][4]

In Vitro Kinase Inhibitory Activity

Target CDK/Cyclin Complex	IC50 (nM)
CDK1/cyclin B	7[1]
CDK2/cyclin E	9[1]
CDK4/cyclin D1	11[1]
CDK9/cyclin T1	5[1]
CDK7/cyclin H/MAT1	25[1]
CDK3	5-25[1]

Roniciclib demonstrates a kinetic selectivity for CDK2 and CDK9, characterized by prolonged drug-target residence times.[4][8] This extended engagement with CDK2 and CDK9 is thought to contribute to a sustained inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of cell cycle CDKs.[4] The inhibition of transcriptional CDKs, such as

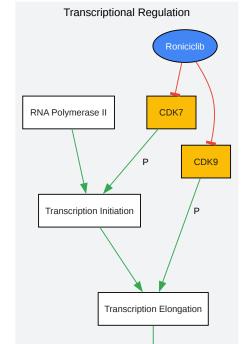


CDK9, leads to the suppression of gene transcription, which can also contribute to the antitumor effects.

Mechanism of Action of Roniciclib

Cell Cycle Regulation Growth Factors Cyclin D / CDK4/6 Cyclin E / CDK2 Cyclin A / CDK2 Cyclin B / CDK1 S Phase Entry (DNA Replication) G2 Phase

M Phase Entry (Mitosis)



mRNA



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Caption: Roniciclib inhibits both cell cycle and transcriptional CDKs.

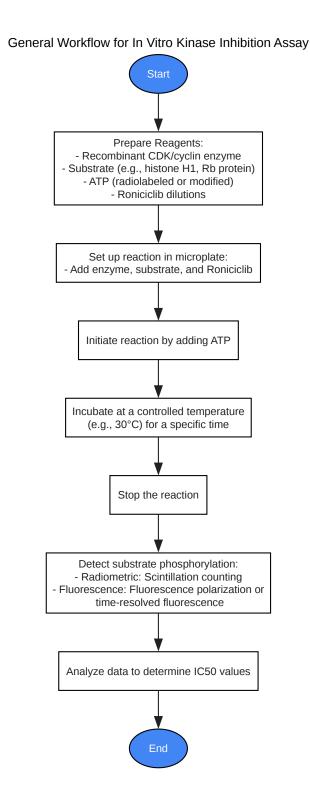
Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the general methodologies used to characterize **Roniciclib**.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **Roniciclib** against various CDK/cyclin complexes is typically determined using a radiometric or fluorescence-based kinase assay.





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Caption: Workflow for determining the in vitro kinase inhibitory activity.



Methodology:

- Reagents: Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6), and ATP are required.
- Assay Procedure: The kinase, substrate, and varying concentrations of Roniciclib are incubated together in an appropriate assay buffer.
- Reaction Initiation: The reaction is started by the addition of ATP (often [y-33P]ATP for radiometric assays).
- Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
- Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this
 involves capturing the radiolabeled substrate on a filter and measuring radioactivity.
- Data Analysis: The percentage of inhibition at each Roniciclib concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

The anti-proliferative effects of **Roniciclib** are assessed in a panel of human cancer cell lines.

Methodology:

- Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Roniciclib.
- Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assay, or by direct cell counting.
- Data Analysis: The results are used to generate dose-response curves and calculate the
 IC50 for cell proliferation for each cell line. Roniciclib has shown a mean IC50 of 16 nM on

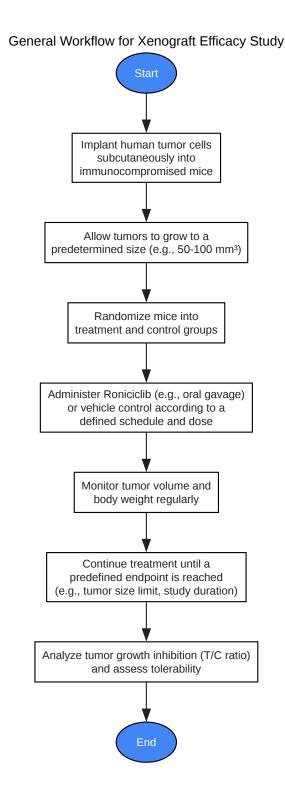


a panel of human tumor cells.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of **Roniciclib** in a living organism is evaluated using tumor xenograft models in immunocompromised mice.





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